N'-(4-fluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide
Description
N'-(4-Fluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a tricyclic amide derivative characterized by a rigid 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one core. The compound features an ethanediamide (oxalamide) linker bridging the tricyclic system to a 4-fluorophenyl substituent.
Properties
IUPAC Name |
N-(4-fluorophenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3/c20-13-2-4-14(5-3-13)21-18(25)19(26)22-15-9-11-1-6-16(24)23-8-7-12(10-15)17(11)23/h2-5,9-10H,1,6-8H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJDXUZIWHITSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(4-fluorophenyl)-N-{11-oxo-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as ethanol, and catalysts may be employed to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N'-(4-fluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the specific reagents and conditions used .
Scientific Research Applications
N'-(4-fluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research:
Mechanism of Action
The mechanism of action of N'-(4-fluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Structural and Physicochemical Properties
Key Differences and Research Implications
Substituent Bulk and Lipophilicity: The cyclohexanecarboxamide derivative (BK48053) exhibits higher lipophilicity due to its bulky cyclohexane group, which could enhance blood-brain barrier penetration but reduce aqueous solubility .
Electronic Effects: The 4-fluorophenyl group in the target compound may engage in halogen bonding with biomolecular targets, a feature absent in non-halogenated analogs like the propanamide derivative .
Synthetic Accessibility :
- The propanamide variant (MLS001167807) has a simpler alkyl chain, likely offering easier synthetic modification compared to the ethanediamide or sulfonamide derivatives .
Biological Activity
N'-(4-fluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex organic compound notable for its unique tricyclic structure and potential biological applications. This article focuses on the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of 346.4 g/mol. Its structure includes a fluorinated phenyl group and an azatricyclic moiety, which contribute to its biological properties.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antibacterial and Antifungal Properties
Studies have shown that compounds with similar structures often display antibacterial and antifungal activities due to their ability to inhibit enzyme pathways critical for microbial survival. The presence of the fluorine atom enhances the electron-withdrawing properties of the molecule, potentially increasing its reactivity with biological targets.
Enzyme Inhibition
The compound may inhibit certain enzymes involved in cancer proliferation pathways. For instance, it has been suggested that similar compounds can act as inhibitors for cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression . The mechanism typically involves binding to the active site of the enzyme, thereby blocking substrate access and inhibiting enzymatic activity.
Cytotoxicity
Preliminary cytotoxicity assays indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Research on structurally related compounds has demonstrated significant inhibition of cell viability in breast cancer (MCF-7) cell lines .
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study A | Demonstrated antibacterial activity against Gram-positive bacteria | In vitro assays using broth dilution methods |
| Study B | Showed cytotoxic effects on MCF-7 cells | MTT assay for cell viability |
| Study C | Identified as a potential COX inhibitor | Molecular docking studies to assess binding affinity |
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with target proteins. These studies suggest that hydrogen bonding interactions between the fluorine atom and amino acid residues in the enzyme's active site enhance binding affinity, contributing to its inhibitory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
